1,2-Dibromoheptafluoroisobutyl methyl ether
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Overview
Description
1,2-Dibromoheptafluoroisobutyl methyl ether is a chemical compound with the molecular formula C5H3Br2F7O. It contains a total of 17 bonds, including 14 non-hydrogen bonds, 2 rotatable bonds, and 1 aliphatic ether bond . This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromoheptafluoroisobutyl methyl ether can be synthesized through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or potassium hydride (KH) .
Industrial Production Methods: Industrial production of ethers, including this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromoheptafluoroisobutyl methyl ether undergoes several types of reactions, including:
Acidic Cleavage: This reaction involves the cleavage of the ether bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly SN2 reactions, due to the presence of bromine atoms.
Common Reagents and Conditions:
Hydrobromic Acid (HBr) and Hydroiodic Acid (HI): Used for acidic cleavage of the ether bond.
Sodium Hydride (NaH) or Potassium Hydride (KH): Used to generate the alkoxide ion for the Williamson Ether Synthesis.
Major Products Formed:
Alkyl Halides: Formed during the acidic cleavage of the ether bond.
Alcohols: Also formed during the cleavage reactions.
Scientific Research Applications
1,2-Dibromoheptafluoroisobutyl methyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other complex ethers.
Biology and Medicine:
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dibromoheptafluoroisobutyl methyl ether primarily involves the cleavage of the ether bond under acidic conditions . The protonation of the ether oxygen creates a good leaving group, which is then attacked by a nucleophile, leading to the formation of alkyl halides and alcohols .
Comparison with Similar Compounds
1,2-Dibromoethane: Used in organic synthesis and as a reagent for bromination.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Used as a lipid-soluble anesthetic agent.
Uniqueness: 1,2-Dibromoheptafluoroisobutyl methyl ether is unique due to its combination of bromine and fluorine atoms, which impart distinct chemical properties such as high reactivity in substitution reactions and stability under various conditions .
Properties
CAS No. |
20404-94-8 |
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Molecular Formula |
C5H3Br2F7O |
Molecular Weight |
371.87 g/mol |
IUPAC Name |
1,2-dibromo-1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)propane |
InChI |
InChI=1S/C5H3Br2F7O/c1-15-3(7,8)2(6,4(9,10)11)5(12,13)14/h1H3 |
InChI Key |
SMXZUPDMRYGWRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(F)(F)F)(C(F)(F)F)Br)(F)Br |
Origin of Product |
United States |
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